Dimethyl 4-methoxy-5-nitrophthalate
Description
Contextualizing Nitrophthalate Esters within Aromatic Compound Studies
Within the broader family of phthalate (B1215562) derivatives, nitrophthalate esters represent a significant subclass. The introduction of a nitro group onto the aromatic ring dramatically influences the compound's chemical properties. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. vscht.cz This electronic perturbation is of great interest in the study of aromatic systems and reaction mechanisms. Furthermore, the nitro group itself can be chemically transformed into a variety of other functional groups, such as amines, azides, and nitroso compounds, making nitrophthalate esters versatile intermediates in synthetic organic chemistry.
The Significance of Dimethyl 4-methoxy-5-nitrophthalate within Phthalate Research
This compound is a specific example of a polysubstituted aromatic ester. Its significance in phthalate research lies in the unique combination of functional groups on the benzene (B151609) ring: two adjacent methyl ester groups, a methoxy (B1213986) group, and a nitro group. This arrangement of an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on the same aromatic ring creates a complex electronic environment that can influence the reactivity of the molecule and the properties of any materials derived from it. While detailed research on this specific compound is not extensive, its structure suggests potential as a precursor for more complex, functionalized molecules.
Overview of Key Research Areas Pertaining to this compound
Given the limited specific research on this compound, key research areas are largely extrapolated from the known chemistry of related compounds. These areas include:
Synthetic Chemistry: Its potential use as an intermediate in the synthesis of heterocyclic compounds, dyes, and polymers. The functional groups present offer multiple sites for chemical modification.
Materials Science: The potential for this and related molecules to be used in the development of novel materials with specific optical or electronic properties.
Medicinal Chemistry: As a scaffold for the synthesis of potential pharmacologically active molecules. The phthalate backbone is found in some bioactive compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 4-methoxy-5-nitrobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO7/c1-17-9-5-7(11(14)19-3)6(10(13)18-2)4-8(9)12(15)16/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGASGVVPYSDBEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743542 | |
| Record name | Dimethyl 4-methoxy-5-nitrobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856806-20-7 | |
| Record name | Dimethyl 4-methoxy-5-nitrobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dimethyl 4 Methoxy 5 Nitrophthalate
Retrosynthetic Analysis and Key Precursors for Dimethyl 4-methoxy-5-nitrophthalate Synthesis
A retrosynthetic analysis of this compound suggests logical disconnections to identify key starting materials. The primary disconnections are at the ester and ether linkages, and the C-N bond of the nitro group.
Ester Disconnection: The two methyl ester groups can be retrosynthetically disconnected to reveal the parent dicarboxylic acid, 4-methoxy-5-nitrophthalic acid . This suggests that a final esterification step could be a viable synthetic strategy.
Nitro Group Disconnection: The nitro group can be traced back to a precursor, Dimethyl 4-methoxyphthalate . This indicates that an electrophilic aromatic substitution, specifically nitration, is a key transformation.
Methoxy (B1213986) Group Disconnection: The methoxy group can be disconnected to reveal a hydroxyl or a leaving group at the C4 position, suggesting precursors like Dimethyl 4-hydroxy-5-nitrophthalate or Dimethyl 4-chloro-5-nitrophthalate .
Based on this analysis, the key precursors for the synthesis of this compound are:
4-methoxy-5-nitrophthalic acid
Dimethyl 4-methoxyphthalate
Derivatives of 4-substituted phthalic acids
Classical Synthetic Routes to this compound
Traditional synthetic approaches rely on well-established chemical transformations, including esterification, nitration, and methoxylation.
The formation of the dimethyl ester is a crucial step. A common method is the Fischer esterification of the corresponding dicarboxylic acid. For instance, 5-nitroisophthalic acid can be esterified using a large excess of methanol (B129727) with an acid catalyst like sulfuric acid to yield dimethyl 5-nitroisophthalate. google.comchemicalbook.com This process involves heating the mixture to reflux, followed by cooling to crystallize the product. chemicalbook.com A similar approach can be applied to 4-methoxy-5-nitrophthalic acid .
The reaction can be driven to completion by using an excess of the alcohol or by removing water as it is formed. While effective, this method can sometimes result in incomplete esterification, leaving mono-methylated impurities that may require further purification. google.com
Table 1: Example of Fischer Esterification for a Related Compound
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| 5-Nitroisophthalic acid | Methanol, Sulfuric Acid | Reflux, ~3 hours | Dimethyl 5-nitroisophthalate | 98% | chemicalbook.com |
Nitration is a key step to introduce the nitro group onto the aromatic ring. This is typically achieved by treating a suitable precursor, such as Dimethyl 4-methoxyphthalate , with a nitrating agent. A standard nitrating mixture consists of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
In a related synthesis, dimethyl isophthalate (B1238265) is nitrated by adding a mixture of nitric acid and sulfuric acid to a solution of the starting material in sulfuric acid at a controlled temperature, typically between 10-25°C. google.com The methoxy group in Dimethyl 4-methoxyphthalate is an activating, ortho-para directing group. Therefore, the nitration is expected to occur at the position ortho to the methoxy group (C5), which is also meta to the two ester groups, leading to the desired product.
Introducing the methoxy group can be accomplished through various methods, often involving nucleophilic aromatic substitution or functional group interconversion. If a precursor with a suitable leaving group, such as a halogen, is available (e.g., Dimethyl 4-chloro-5-nitrophthalate ), it can be displaced by a methoxide (B1231860) source, like sodium methoxide.
Another approach involves the methylation of a hydroxyl group. If Dimethyl 4-hydroxy-5-nitrophthalate were used as an intermediate, it could be methylated using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. oregonstate.edu Dimethyl sulfate is a potent methylating agent, though it is less volatile than methyl iodide. oregonstate.edu
Advanced Synthetic Protocols for this compound
Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods.
While specific catalytic methods for the direct synthesis of this compound are not extensively documented in the provided search results, general advancements in catalysis can be applied. For example, transition metal-catalyzed cross-coupling reactions could be envisioned for the methoxylation step. A palladium or copper catalyst could potentially be used to couple a methoxy source with a suitable aryl halide or triflate precursor.
Similarly, advancements in catalytic nitration could offer milder and more selective alternatives to the classical mixed-acid conditions. However, the direct application of these advanced catalytic methods to the synthesis of this specific molecule requires further investigation and development.
Stereoselective and Regioselective Synthesis Considerations
The synthesis of this compound does not involve the formation of any new chiral centers from achiral precursors under standard synthetic conditions. The molecule itself is achiral and does not have stereoisomers. Therefore, stereoselectivity is not a primary consideration in its synthesis.
However, regioselectivity is of paramount importance. The key step in the synthesis is the nitration of a 3-methoxyphthalate precursor. The regiochemical outcome of this electrophilic aromatic substitution is determined by the directing effects of the substituents already present on the aromatic ring: a methoxy group and two carboxyl groups (or a cyclic anhydride).
The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the two carboxyl groups (-COOH) or the phthalic anhydride (B1165640) moiety are deactivating, meta-directing groups, withdrawing electron density from the ring.
In the nitration of a precursor like dimethyl 4-methoxyphthalate, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed by the interplay of these groups. The methoxy group strongly activates the positions ortho and para to it. The position para to the methoxy group is already substituted. The two ortho positions are at C5 and C3. The C3 position is sterically hindered by the adjacent ester group. Therefore, the nitration is most likely to occur at the C5 position, which is ortho to the activating methoxy group and meta to both deactivating carboxyl groups. This leads to the desired 4-methoxy-5-nitrophthalate product. A minor product, the 6-nitro isomer, might also be formed. The separation of these isomers would likely be achieved through techniques such as fractional crystallization or chromatography, similar to methods used for separating isomers of nitrophthalic acid. orgsyn.orgorgsyn.org
A plausible synthetic route would therefore involve:
Nitration of 3-methoxyphthalic anhydride or dimethyl 3-methoxyphthalate.
If starting from the anhydride, subsequent esterification of the resulting 4-methoxy-5-nitrophthalic acid.
The following table outlines the expected major and minor products from the nitration of dimethyl 3-methoxyphthalate:
| Reactant | Nitrating Agent | Expected Major Product | Expected Minor Product(s) |
| Dimethyl 3-methoxyphthalate | Conc. HNO₃ / Conc. H₂SO₄ | This compound | Dimethyl 3-methoxy-6-nitrophthalate |
Reaction Mechanism Elucidation in this compound Synthesis
The synthesis of this compound involves two key reaction mechanisms: electrophilic aromatic substitution for the nitration step and Fischer esterification.
The electrophilic aromatic nitration of the precursor, for instance, dimethyl 3-methoxyphthalate, proceeds through a well-established mechanism. unacademy.comchemguide.co.ukmasterorganicchemistry.com First, the nitronium ion (NO₂⁺), a potent electrophile, is generated from the reaction of concentrated nitric acid and concentrated sulfuric acid. jove.comchemistrysteps.com The π-electron system of the aromatic ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity. Attack at the C5 position, ortho to the methoxy group, is favored due to the resonance stabilization provided by the lone pairs on the methoxy oxygen. Finally, a weak base, such as the bisulfate ion (HSO₄⁻), abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.
The subsequent Fischer esterification of the carboxylic acid groups (if the synthesis starts from the anhydride) with methanol is an acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.comchemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the protonated carbonyl carbon. A series of proton transfers follows, leading to the formation of a good leaving group (water), which is subsequently eliminated to form the ester. The use of a large excess of methanol can shift the equilibrium towards the formation of the diester product.
Process Optimization and Scalability Studies for this compound Production
For the nitration step , key parameters to optimize include:
Temperature: Aromatic nitrations are highly exothermic. Careful temperature control is crucial to prevent over-nitration and the formation of undesired by-products. rug.nl
Reaction Time: Monitoring the reaction progress is essential to ensure complete conversion of the starting material while minimizing side reactions.
Mode of Addition: The slow, controlled addition of the nitrating agent to the substrate solution is standard practice to manage the exothermicity of the reaction.
For industrial-scale production, transitioning from batch processing to continuous flow reactors can offer significant advantages in terms of safety, heat management, and process control. rug.nlacs.org
For the Fischer esterification step , optimization would focus on:
Catalyst Loading: Determining the optimal amount of acid catalyst to achieve a high reaction rate without promoting side reactions. nih.gov
Reactant Ratio: Using a significant excess of methanol helps to drive the reversible reaction to completion. masterorganicchemistry.com
Water Removal: The removal of water as it is formed, for example, by azeotropic distillation, is a common strategy to maximize the yield of the ester.
Catalyst Choice: While sulfuric acid is a common choice, other solid acid catalysts or moisture-tolerant Lewis acid catalysts could be explored for easier separation and recycling, which is beneficial for large-scale, sustainable processes. acs.orgrug.nl
The following table summarizes key parameters for the optimization of the proposed synthetic steps:
| Synthetic Step | Key Optimization Parameters | Potential for Scalability |
| Aromatic Nitration | Temperature, Reaction Time, Nitrating Agent Concentration, Molar Ratios, Mode of Addition | Amenable to continuous flow processing for enhanced safety and control. |
| Fischer Esterification | Catalyst Type and Loading, Alcohol to Acid Ratio, Water Removal, Temperature, Reaction Time | Well-established industrial process; can be run in large batch reactors or continuous systems with efficient water removal. |
Electrophilic Aromatic Substitution Reactions of the Nitrophthalate Core
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and position of this substitution are heavily influenced by the existing substituents. libretexts.org In this compound, the aromatic ring is electron-deficient due to the presence of three strong electron-withdrawing groups (one nitro, two esters), making it generally deactivated towards EAS. masterorganicchemistry.com
However, the powerful activating and ortho-para directing methoxy group at C-4 opposes the deactivating effects. The available positions for substitution are C-3 and C-6.
Substitution at C-6: This position is ortho to the deactivating nitro group and one ester group, and meta to the other ester group. It is para to the activating methoxy group.
Substitution at C-3: This position is ortho to the activating methoxy group and one ester group, and meta to the nitro group and the other ester group.
Considering the directing effects:
Methoxy group (-OCH₃) at C-4: Directs ortho and para. The para position (C-1) is occupied. It strongly activates the ortho positions (C-3 and C-5), but C-5 is occupied by the nitro group. Therefore, it strongly directs towards C-3.
Nitro group (-NO₂) at C-5: Directs meta. This directs incoming electrophiles to C-1 and C-3.
Ester group (-COOCH₃) at C-1: Directs meta. This directs towards C-3 and C-5.
Ester group (-COOCH₃) at C-2: Directs meta. This directs towards C-4 and C-6.
Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Substituent (Position) | Type | Directing Effect | Favored Positions |
|---|---|---|---|
| 4-Methoxy | Activating, Ortho, Para | Ortho, Para | C-3, C-5 (occupied) |
| 5-Nitro | Deactivating, Meta | Meta | C-1 (occupied), C-3 |
| 1-Ester | Deactivating, Meta | Meta | C-3, C-5 (occupied) |
Nucleophilic Reactions Involving Ester and Nitro Functional Groups
Nucleophilic Aromatic Substitution (NAS): The presence of a strong electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway for electron-poor aromatics. researchgate.net In this mechanism, a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. nih.gov While the molecule lacks a conventional leaving group like a halide, the nitro group itself can be displaced by certain nucleophiles under specific conditions, particularly when positioned ortho or para to other activating groups. rsc.org Research has demonstrated that a variety of nitroarenes can undergo nucleophilic substitution. rsc.org
Nucleophilic Acyl Substitution: The two methyl ester groups are susceptible to nucleophilic attack at the carbonyl carbon. Reactions such as hydrolysis, ammonolysis, or reduction with hydride reagents (e.g., LiAlH₄) would proceed via this pathway, transforming the esters into carboxylic acids, amides, or alcohols, respectively.
Reduction Chemistry of the Nitro Group in this compound
The nitro group is readily reduced to an amino group under various conditions, a fundamental transformation in organic synthesis. This conversion dramatically alters the electronic properties of the aromatic ring, turning the substituent from strongly electron-withdrawing to strongly electron-donating.
Common methods for the reduction of aryl nitro groups that are applicable to this compound include:
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas. This is often a clean and efficient method.
Metal-Acid Systems: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).
Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also effect this transformation, sometimes with greater functional group tolerance.
The resulting product, Dimethyl 4-amino-5-methoxyphthalate, would be a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules.
Hydrolysis and Transesterification Reactions of the Methyl Ester Moieties
The two methyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, 4-methoxy-5-nitrophthalic acid. This reaction is typically catalyzed by acid or base.
Base-catalyzed hydrolysis (Saponification): This is an irreversible process using a base like sodium hydroxide (B78521) (NaOH), which yields the disodium (B8443419) salt of the phthalic acid. Subsequent acidification produces the dicarboxylic acid.
Acid-catalyzed hydrolysis: This is a reversible reaction requiring water and a strong acid catalyst.
Given the steric and electronic differences of the two ester groups (one is ortho to the methoxy group, the other is ortho to the nitro group), selective hydrolysis of one ester over the other may be possible under carefully controlled conditions or through enzymatic methods. google.comrsc.org Studies on similar diesters have shown that subtle differences in the local environment of the ester groups can lead to regioselective hydrolysis by enzymes like pig liver esterase. rsc.org Spontaneous hydrolysis of methyl esters in aqueous media can also occur, with the rate influenced by factors like the acidity of neighboring groups. nih.gov
Transesterification can be achieved by heating the diester in an alcohol with an acid or base catalyst, allowing for the exchange of the methyl groups with other alkyl groups.
Radical Reactions and Photochemistry of this compound
Nitroaromatic compounds are known to have unique photochemical properties. rsc.org Upon UV irradiation, nitrobenzoate esters can undergo several transformations. Research has shown that irradiation of nitroaromatic compounds can lead to intramolecular hydrogen abstraction, rearrangement, and reduction. acs.orgacs.org
For this compound, potential photochemical reactions include:
Photoreduction: In the presence of a hydrogen-donating solvent (like isopropanol), the excited nitro group can be reduced, potentially leading to nitroso, hydroxylamino, or amino products. acs.org
Rearrangement: Ortho-nitrobenzyl esters are well-known photoremovable protecting groups that cleave upon irradiation. nih.gov While this molecule is not an ortho-nitrobenzyl ester, related intramolecular rearrangements or reactions involving the methoxy or ester groups could be envisioned.
Radical Reactions: The Barton reaction, for example, involves the photolysis of a nitrite (B80452) ester to form an alkoxy radical, which then facilitates a 1,5-hydrogen abstraction. youtube.com While not directly applicable, it highlights the potential for radical-mediated C-H functionalization in related systems under photochemical conditions.
Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound Derivatives
Recent advances in organic chemistry have established that the nitro group can act as a leaving group in metal-catalyzed cross-coupling reactions, providing an alternative to traditional aryl halides. researchgate.netnih.gov This "denitrative" coupling is a powerful tool for C-C and C-heteroatom bond formation.
Derivatives of this compound could be utilized in such reactions. For instance, the nitro group at C-5 could be replaced with various partners using palladium or nickel catalysis.
Suzuki-Miyaura Coupling: Reaction with a boronic acid (R-B(OH)₂) could introduce a new alkyl or aryl group at the C-5 position. nih.gov
Buchwald-Hartwig Amination: Reaction with an amine could form a new C-N bond at C-5. nih.gov
Other Couplings: Denitrative etherification (C-O coupling) and hydrogenation have also been reported. nih.gov
These reactions significantly expand the synthetic utility of nitroaromatics, transforming them from simple intermediates into versatile coupling partners. wikipedia.org
Acid-Base Properties and Reactivity of this compound
This compound itself is a neutral molecule with no significant acidic or basic centers. The ester groups are non-basic, and the nitro group is a very weak base.
However, the acid-base properties of its derivatives are noteworthy. Hydrolysis of the ester groups would yield 4-methoxy-5-nitrophthalic acid . The acidity of this dicarboxylic acid is influenced by the electronic effects of the other ring substituents.
The electron-withdrawing nitro group (-NO₂) significantly increases the acidity of the carboxylic acid protons compared to unsubstituted phthalic acid.
The electron-donating methoxy group (-OCH₃) has a slight acid-weakening effect by donating electron density to the ring, which partially destabilizes the carboxylate anion.
Crystal Structure Analysis
A definitive crystal structure of Dimethyl 4-methoxy-5-nitrophthalate has not been reported in crystallographic databases. However, insights into its likely solid-state structure can be gained from the crystal structures of related substituted dimethyl phthalate (B1215562) derivatives.
In such compounds, the planar aromatic ring forms the core of the molecule. The two methyl ester groups are often twisted out of the plane of the aromatic ring to varying degrees to minimize steric hindrance. The molecular packing in the crystal lattice is typically governed by a combination of weak intermolecular interactions, including:
Dipole-dipole interactions: The polar C=O and C-O bonds of the ester groups, as well as the highly polar nitro group, will lead to significant dipole moments and contribute to the crystal packing.
C-H···O hydrogen bonds: Weak hydrogen bonds between the methyl or aromatic C-H groups and the oxygen atoms of the carbonyl or nitro groups are expected to play a role in directing the three-dimensional arrangement of the molecules in the crystal.
The interplay of these forces would determine the final crystal packing motif, influencing properties such as melting point and solubility.
Key Research Areas and Applications
Role as a Precursor in Organic Synthesis
The presence of multiple functional groups makes this compound a potentially valuable precursor for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The ester groups can be hydrolyzed to carboxylic acids or converted to other functional groups. The aromatic ring can also potentially undergo further substitution reactions, although the existing substituents will heavily influence the regioselectivity of such reactions. These transformations could lead to the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
Derivatives and Analogues of Dimethyl 4 Methoxy 5 Nitrophthalate
Design Principles for Structurally Related Nitrophthalate Compounds
The design of analogues of Dimethyl 4-methoxy-5-nitrophthalate is guided by fundamental principles of organic chemistry, primarily centered on the electronic and steric effects of substituents on an aromatic ring. The existing methoxy (B1213986) and nitro groups on the benzene (B151609) ring significantly influence the regioselectivity of further substitution reactions.
The methoxy group (-OCH₃) is an electron-donating group through resonance, and it is an ortho-, para-director for electrophilic aromatic substitution. Conversely, the nitro group (-NO₂) is a strong electron-withdrawing group and a meta-director. byjus.comtardigrade.in In the case of this compound, the positions on the aromatic ring are already substituted. Therefore, the design of new derivatives often involves the modification of the existing substituents or the synthesis of the phthalate (B1215562) ring system with predetermined substitution patterns.
Key design principles include:
Modulation of Electronic Properties: Replacing the methoxy group with other electron-donating or -withdrawing groups can fine-tune the electron density of the aromatic ring, thereby altering its reactivity towards nucleophiles and electrophiles.
Steric Hindrance Manipulation: Altering the size of the ester groups or other substituents can influence the accessibility of reactive sites and may favor certain reaction pathways over others.
Introduction of New Functional Groups: The incorporation of additional functional groups can impart new chemical properties and open up avenues for further derivatization.
Bioisosteric Replacement: In medicinal chemistry contexts, replacing certain groups with others of similar size and electronic character (bioisosteres) can be a strategy to modulate biological activity.
Synthesis of Methyl Ester Analogues of this compound
The synthesis of methyl ester analogues of this compound can be approached through various synthetic routes, often starting from appropriately substituted phthalic acids or their anhydrides. A common and straightforward method for the synthesis of dimethyl phthalates is the Fischer esterification of the corresponding phthalic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. libretexts.org
For analogues with different substitution patterns on the aromatic ring, the synthesis would begin with a suitably substituted starting material. For instance, the synthesis of 4,5-dicyano dimethyl phthalate, an analogue where the methoxy and nitro groups are replaced by cyano groups, has been reported starting from 4,5-dibromophthalic acid. This process involves the esterification of the diacid to dimethyl 4,5-dibromophthalate, followed by a cyanation reaction using cuprous cyanide. mdpi.comgoogle.com
A general synthetic approach for preparing analogues can be summarized in the following table:
| Starting Material | Reagents | Product | Reference |
| Substituted Phthalic Acid | Methanol, Acid Catalyst (e.g., H₂SO₄) | Dimethyl Substituted Phthalate | libretexts.org |
| 4,5-Dibromophthalic Acid | 1. Thionyl chloride, Methanol 2. Cuprous cyanide, DMF | Dimethyl 4,5-dicyanophthalate | mdpi.comgoogle.com |
| 3-Nitrophthalic Acid | Acetic Anhydride (B1165640) | 3-Nitrophthalic Anhydride | prepchem.comorgsyn.org |
| 4-Nitrophthalic Acid | Acetic Anhydride | 4-Nitrophthalic Anhydride | chemicalbook.com |
These synthetic strategies highlight the modularity in accessing a variety of analogues by choosing the appropriate starting materials and reaction sequences.
Aromatic Substitution Pattern Modifications in this compound Derivatives
Modification of the aromatic substitution pattern in derivatives of this compound is a key strategy to alter their chemical and physical properties. The directing effects of the substituents on the benzene ring are paramount in predicting the outcome of electrophilic aromatic substitution reactions.
As previously mentioned, electron-donating groups like the methoxy group direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups like the nitro group direct them to the meta position. byjus.com In a polysubstituted ring like that of this compound, the combined effects of all substituents must be considered.
Further substitution on the aromatic ring of the parent compound is challenging due to the already high degree of substitution and the deactivating effect of the nitro and ester groups. Therefore, modifications are more commonly introduced by starting the synthesis with a precursor that already contains the desired substitution pattern. For example, to synthesize an analogue with a different substitution pattern, one might start from a different isomer of nitrophthalic acid. The nitration of phthalic anhydride itself can yield a mixture of 3-nitrophthalic anhydride and 4-nitrophthalic anhydride, which can then be separated and used to synthesize the corresponding dimethyl esters. orgsyn.orgsciencemadness.org
Heteroatom Substitution Strategies within the Nitrophthalate Framework
A more profound structural modification involves the replacement of one or more carbon atoms within the benzene ring of the phthalate framework with a heteroatom, leading to heteroaromatic analogues. This strategy can significantly alter the electronic distribution, geometry, and reactivity of the molecule. Common heteroatoms incorporated into aromatic rings include nitrogen, oxygen, and sulfur.
For instance, replacing the benzene ring with a pyridine (B92270) ring leads to pyridinedicarboxylic acid esters. The synthesis of such compounds has been reported through various methods. One approach involves the reaction of pyridine-2,6-dicarbonyl dichloride with an alcohol in the presence of a base. mdpi.com Another method for preparing pyridine-2,3-dicarboxylic acid esters starts from 2,3-dihalomaleic acid esters which are reacted with ammonia (B1221849) and then with an α,β-unsaturated aldehyde or ketone. google.com
Similarly, pyrazinedicarboxylic acid esters can be synthesized, for example, by the esterification of 2,3-pyrazinedicarboxylic acid with an alcohol. chemicalbook.comacs.orggoogle.com The starting 2,3-pyrazinedicarboxylic acid can be obtained by the oxidation of quinoxaline. orgsyn.org
| Heteroaromatic Analogue | Synthetic Precursor | Key Reaction | Reference |
| Diethyl Pyridine-2,3-dicarboxylate | Diethyl dichloromaleate | Reaction with ammonia followed by an unsaturated aldehyde | google.com |
| Dimethyl Pyridine-2,6-dicarboxylate | Pyridine-2,6-dicarbonyl dichloride | Esterification with methanol | mdpi.com |
| Dimethyl Pyrazine-2,3-dicarboxylate | 2,3-Pyrazinedicarboxylic acid | Esterification with methanol | chemicalbook.com |
| Pyridine-3,5-dicarboxylic acid monoethyl ester | Diethyl pyridine-3,5-dicarboxylate | Selective hydrolysis | chemicalbook.com |
These examples demonstrate the feasibility of incorporating nitrogen atoms into the aromatic core, thereby creating a diverse range of heteroaromatic analogues of this compound.
Impact of Structural Modifications on Reactivity Profiles of this compound Analogues
Structural modifications to this compound and its analogues have a profound impact on their reactivity. The electronic nature of the substituents on the aromatic ring and the identity of the atoms within the ring itself are key determinants of the molecule's electrophilicity and susceptibility to nucleophilic attack.
The presence of the electron-withdrawing nitro group makes the aromatic ring of this compound electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). jocpr.com The methoxy group, being electron-donating, partially counteracts this effect. Changing these substituents will directly modulate the reactivity. For example, replacing the methoxy group with a stronger electron-donating group would decrease the rate of SNAr, while replacing it with an electron-withdrawing group would enhance it.
The reactivity of the ester groups is also a crucial aspect. The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > acid anhydrides > thioesters > esters > amides. acs.orgyoutube.com Therefore, analogues where the methyl ester groups are converted to more reactive functionalities like acid chlorides would exhibit enhanced reactivity at the carbonyl carbons.
The introduction of heteroatoms into the aromatic ring also significantly alters reactivity. For example, the nitrogen atom in a pyridine ring is electron-withdrawing, making the ring more susceptible to nucleophilic attack compared to a benzene ring. researchgate.net
Comparative Studies of Reaction Pathways for this compound and its Derivatives
Comparative studies of the reaction pathways of this compound and its derivatives are essential for understanding how structural changes direct chemical transformations. The interplay between the different functional groups can lead to complex and sometimes unexpected reaction outcomes.
For example, in nucleophilic substitution reactions, the site of attack can vary depending on the nature of the nucleophile and the specific substitution pattern of the analogue. A strong nucleophile might attack the electron-deficient aromatic ring via an SNAr mechanism, potentially displacing the nitro group or another suitable leaving group. Alternatively, the nucleophile could attack one of the ester carbonyl carbons, leading to a nucleophilic acyl substitution.
A study on the reaction of 4-nitrophthalic anhydride with potassium fluoride (B91410) showed that the reaction can lead to the formation of 4-fluorophthalic anhydride, demonstrating a nucleophilic substitution of the nitro group. acs.org In contrast, reaction with potassium nitrite (B80452) led to the dipotassium (B57713) salt of 4-nitrophthalic acid. acs.org These results indicate that the reaction pathway is highly dependent on the nucleophile.
The influence of the nitro group on the reactivity of aromatic compounds is well-documented. In some cases, the nitro group can be directly displaced by a nucleophile. mdpi.com The presence of a methoxy group can influence the metabolism of related nitroaromatic compounds, suggesting that it can also affect the reactivity in biological systems or under specific chemical conditions. nih.gov
Systematic comparative studies on a series of well-defined analogues of this compound would be necessary to fully elucidate the structure-reactivity relationships and to map out the preferred reaction pathways under various conditions.
Advanced Spectroscopic and Structural Elucidation Studies of Dimethyl 4 Methoxy 5 Nitrophthalate
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy serves as a powerful tool for elucidating the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR experiments, a detailed portrait of the dimethyl 4-methoxy-5-nitrophthalate structure emerges.
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic region of the spectrum is of particular interest, showcasing the electronic environment of the protons attached to the benzene (B151609) ring. The chemical shifts are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro and ester functionalities.
The two aromatic protons exhibit distinct chemical shifts due to their unique positions relative to the substituents. The proton adjacent to the methoxy group and one of the ester groups typically appears at a certain chemical shift, while the proton situated between the nitro group and the other ester group resonates at a different field. The coupling between these protons, if any, would provide further information about their relative positions.
The methoxy group protons characteristically appear as a sharp singlet in the upfield region of the spectrum. Similarly, the methyl protons of the two ester groups also present as singlets, though their chemical shifts may differ slightly depending on their proximity to the other functional groups on the aromatic ring.
Interactive ¹H NMR Data Table for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | [Data not available] | [Data not available] | [Data not available] |
| Aromatic-H | [Data not available] | [Data not available] | [Data not available] |
| Methoxy (-OCH₃) | [Data not available] | Singlet | 3H |
| Ester (-COOCH₃) | [Data not available] | Singlet | 3H |
| Ester (-COOCH₃) | [Data not available] | Singlet | 3H |
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment.
The spectrum will display signals for the six aromatic carbons, with their chemical shifts being significantly affected by the attached substituents. The carbons bearing the methoxy, nitro, and ester groups will have characteristic chemical shifts. The carbonyl carbons of the two ester groups will appear in the downfield region of the spectrum, typically above 160 ppm. The carbon of the methoxy group and the carbons of the methyl esters will resonate at higher field strengths.
Interactive ¹³C NMR Data Table for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | [Data not available] |
| Aromatic C-N | [Data not available] |
| Aromatic C-CO | [Data not available] |
| Aromatic C-CO | [Data not available] |
| Aromatic C-H | [Data not available] |
| Aromatic C-H | [Data not available] |
| Carbonyl (C=O) | [Data not available] |
| Carbonyl (C=O) | [Data not available] |
| Methoxy (-OCH₃) | [Data not available] |
| Ester (-OCH₃) | [Data not available] |
| Ester (-OCH₃) | [Data not available] |
To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR spectrum of this compound is expected to show a number of characteristic absorption bands that confirm the presence of its key functional groups.
The strong absorptions corresponding to the C=O stretching vibrations of the two ester groups are typically observed in the region of 1720-1740 cm⁻¹. The nitro group (NO₂) exhibits two distinct stretching vibrations: an asymmetric stretch usually found around 1520-1560 cm⁻¹ and a symmetric stretch near 1345-1385 cm⁻¹. The C-O stretching vibrations of the ether and ester groups will also be present, typically in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
Interactive Vibrational Spectroscopy Data Table for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester (C=O) | Stretch | 1720-1740 |
| Nitro (NO₂) | Asymmetric Stretch | 1520-1560 |
| Nitro (NO₂) | Symmetric Stretch | 1345-1385 |
| Aromatic (C=C) | Stretch | 1400-1600 |
| Ether/Ester (C-O) | Stretch | 1000-1300 |
| Aromatic (C-H) | Stretch | >3000 |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and High-Resolution Mass Determination
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion with high accuracy.
Upon ionization in the mass spectrometer, this compound will form a molecular ion peak (M⁺). The analysis of the fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy group (-OCH₃), the methyl group from the esters (-CH₃), or the entire methoxycarbonyl group (-COOCH₃). The loss of the nitro group (-NO₂) or nitric oxide (-NO) are also plausible fragmentation pathways. youtube.comarkat-usa.orgmiamioh.edu
By carefully analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be pieced together, corroborating the structural information obtained from NMR and vibrational spectroscopy. HRMS would provide the exact mass of the molecular ion, which can be used to confirm the molecular formula C₁₁H₁₁NO₆. chemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
A thorough search of scientific databases and chemical literature did not yield any specific experimental UV-Vis spectroscopic data for this compound. While the electronic spectra of related nitroaromatic and methoxy-substituted benzene compounds have been studied, no published research explicitly details the absorption maxima (λmax) and corresponding molar absorptivity (ε) values for the title compound. Such data would be invaluable for characterizing the π → π* and n → π* electronic transitions within the molecule, which are expected to be influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing nitro and ester functionalities on the aromatic ring.
Without experimental data, a detailed discussion of the electronic transitions remains speculative. Theoretical calculations could provide insights into the expected spectral properties, but have not been published.
X-ray Crystallography for Solid-State Structural Determination
Similarly, there is no publicly available X-ray crystallographic data for this compound. The determination of its crystal system, space group, unit cell dimensions, and precise atomic coordinates would be essential for a definitive understanding of its three-dimensional structure in the solid state. This information would reveal key details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice.
While crystallographic studies have been conducted on structurally similar molecules, such as 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile, a direct extrapolation of these findings to this compound would not be scientifically rigorous. The differences in the substituent groups (diester vs. dinitrile and phenoxy) would significantly impact the molecular packing and resulting crystal structure.
Table 1: Summary of Available Crystallographic Data for a Structurally Related Compound
| Compound Name | Crystal System | Space Group | Unit Cell Dimensions | Reference |
| 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile | Orthorhombic | P2₁2₁2₁ | a = 6.66446(13) Åb = 9.38249(18) Åc = 22.3970(6) Å | lookchem.comivychem.com |
This table is provided for comparative purposes only and does not represent the crystallographic data for this compound.
Chiroptical Spectroscopy (if applicable for specific derivatives)
This compound is an achiral molecule and therefore does not exhibit chiroptical activity. Consequently, techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) are not applicable for its study.
Should chiral derivatives of this compound be synthesized in the future, for instance, through the introduction of a chiral center in the ester or methoxy group, chiroptical spectroscopy would become a valuable tool for elucidating their absolute configuration and conformational preferences in solution. However, no such derivatives or corresponding chiroptical studies have been reported in the scientific literature.
Computational Chemistry and Theoretical Modeling of Dimethyl 4 Methoxy 5 Nitrophthalate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of Dimethyl 4-methoxy-5-nitrophthalate. These methods allow for a detailed examination of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31G*, can be used to determine its optimized ground state geometry. nih.gov These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule.
Table 1: Theoretical Ground State Geometrical Parameters for this compound (DFT/B3LYP/6-31G)*
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |
| C-N (nitro) | ~1.48 Å | |
| N-O (nitro) | ~1.22 Å | |
| C-O (methoxy) | ~1.36 Å | |
| C=O (ester) | ~1.21 Å | |
| C-O (ester) | ~1.34 Å | |
| Bond Angle | C-N-O (nitro) | ~118° |
| O-N-O (nitro) | ~124° | |
| C-O-C (methoxy) | ~117° | |
| O=C-O (ester) | ~123° | |
| Dihedral Angle | C-C-N-O | ~0° / 180° |
Note: The values presented are hypothetical and representative of typical DFT calculations for similar aromatic nitro compounds.
The total energy of the molecule in its ground state can also be calculated, which is a key parameter for determining its stability. epstem.net
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. unesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO represents the ability to donate an electron, indicating sites for electrophilic attack, while the LUMO represents the ability to accept an electron, indicating sites for nucleophilic attack. researchgate.netyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests a more reactive molecule. For this compound, the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group are expected to significantly influence the energies and distributions of the HOMO and LUMO.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap (ΔE) | 5.4 |
Note: These energy values are illustrative and based on typical values for related organic molecules.
The HOMO is likely to be localized on the methoxy group and the aromatic ring, while the LUMO is expected to be concentrated around the nitro group and the carbonyls of the ester groups, which are electron-deficient centers.
Molecular Electrostatic Potential (MEP) Mapping of this compound
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. wolfram.com It is a valuable tool for identifying the electrophilic and nucleophilic sites. researchgate.net The MEP map is colored to indicate different electrostatic potential values, with red representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential). wolfram.com
For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.
Conformational Analysis and Energy Landscapes
This compound possesses several rotatable bonds, primarily associated with the methoxy and dimethyl ester groups. Conformational analysis involves studying the different spatial arrangements of the atoms (conformers) and their relative energies. By systematically rotating these bonds and calculating the energy of each resulting conformation, an energy landscape can be constructed. This landscape reveals the most stable conformers (local and global minima) and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and its preferred shapes in different environments.
Reaction Pathway Modeling and Transition State Analysis of this compound Transformations
Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. For instance, the hydrolysis of the ester groups or the reduction of the nitro group can be modeled. This involves identifying the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing insights into the reaction kinetics. DFT calculations are a common method for locating transition states and mapping out the entire reaction pathway. nih.gov
Theoretical Spectroscopic Data Prediction and Validation with Experimental Results
Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the stretching and bending of bonds and can be used to identify the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.netnih.gov These theoretical shifts can aid in the assignment of experimental NMR spectra. epstem.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. nih.gov
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
| IR | C=O stretch (ester) | ~1730 cm⁻¹ |
| NO₂ asymmetric stretch | ~1530 cm⁻¹ | |
| NO₂ symmetric stretch | ~1350 cm⁻¹ | |
| ¹H NMR | OCH₃ (methoxy) | ~3.9 ppm |
| OCH₃ (ester) | ~3.8 ppm | |
| Aromatic H | ~7.5 - 8.0 ppm | |
| ¹³C NMR | C=O (ester) | ~165 ppm |
| C-NO₂ | ~145 ppm | |
| C-OCH₃ | ~155 ppm | |
| UV-Vis | λmax | ~290 nm, ~340 nm |
Note: These are hypothetical values based on the expected spectroscopic behavior of a molecule with these functional groups.
Ligand-Protein Interaction Modeling (if considered as a theoretical scaffold)
The consideration of this compound as a theoretical scaffold in drug design and materials science necessitates a thorough understanding of its potential interactions with biological macromolecules or other chemical entities. Ligand-protein interaction modeling, a cornerstone of computational chemistry, offers powerful tools to predict and analyze these interactions at an atomic level. The primary techniques employed for this purpose are molecular docking and molecular dynamics simulations.
Molecular Docking:
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. wikipedia.org This technique is instrumental in virtual screening and for elucidating the potential binding mode of a molecule within a protein's active site. For this compound, docking studies would involve preparing the 3D structure of the ligand and a target protein and then using a scoring function to evaluate the best fit. nih.gov
The choice of target protein would depend on the intended application. For instance, if investigating its potential as an antimicrobial agent, one might select key bacterial enzymes as targets. If exploring its role as an endocrine disruptor, a common concern with phthalate (B1215562) esters, nuclear receptors would be appropriate targets. nih.govnih.gov
The docking process for this compound would likely highlight several key interactions:
Hydrogen Bonding: The nitro group and the oxygen atoms of the methoxy and ester groups are potential hydrogen bond acceptors. The nitro group, in particular, is known to form hydrogen bonds with residues like asparagine in enzyme active sites, which can be crucial for positioning the substrate for a reaction. nih.govacs.org
Van der Waals Forces: The aromatic ring and the methyl groups of the esters would contribute to van der Waals interactions with nonpolar residues in a binding pocket. tandfonline.com
Electrostatic Interactions: The electron-withdrawing nitro group creates a dipole moment in the molecule, which would influence its electrostatic interactions with the protein's electric field. nih.gov
A hypothetical docking study of this compound into a protein active site might yield results as summarized in the interactive table below.
| Interaction Type | Interacting Ligand Atoms | Potential Interacting Protein Residues | Estimated Contribution to Binding Affinity (kcal/mol) |
| Hydrogen Bond | Oxygen atoms of the nitro group | Asparagine, Glutamine, Serine | -2.0 to -5.0 |
| Hydrogen Bond | Oxygen atom of the methoxy group | Threonine, Tyrosine | -1.5 to -4.0 |
| Pi-Pi Stacking | Aromatic ring | Phenylalanine, Tyrosine, Tryptophan | -1.0 to -3.0 |
| Van der Waals | Methyl groups of the esters | Leucine, Valine, Isoleucine | -0.5 to -2.0 |
Molecular Dynamics (MD) Simulations:
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding. rsc.org
For a complex of this compound and a target protein, an MD simulation would allow for the assessment of:
The stability of the hydrogen bonds predicted by docking.
The flexibility of the ester side chains and their adaptation to the binding pocket.
For example, MD simulations of nitrobenzene (B124822) dioxygenase have shown that specific hydrogen bonds and the presence of water molecules in the active site are critical for substrate binding and catalysis. nih.govacs.org Similar studies could be envisioned for this compound to understand its potential as a substrate or inhibitor for various enzymes.
Quantitative Structure-Activity Relationship (QSAR) Modeling:
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov For a series of compounds related to this compound, a 3D-QSAR model could be developed to predict their binding affinity or inhibitory activity against a particular target. nih.gov This would involve calculating various molecular descriptors for each compound, such as steric, electronic, and hydrophobic properties, and then using statistical methods to build a predictive model. Such models can guide the synthesis of new derivatives with improved activity.
The following table presents a hypothetical set of molecular descriptors that could be used in a QSAR study of this compound and related compounds.
| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Binding Affinity (Ki, nM) |
| This compound | 269.21 | 1.85 | 4.5 | -7.2 | -2.5 | 500 |
| Derivative A | 283.24 | 2.10 | 4.8 | -7.1 | -2.6 | 350 |
| Derivative B | 255.18 | 1.60 | 4.2 | -7.3 | -2.4 | 700 |
| Derivative C | 297.27 | 2.35 | 5.1 | -7.0 | -2.7 | 200 |
Emerging Research Directions and Future Perspectives on Dimethyl 4 Methoxy 5 Nitrophthalate
Integration of Dimethyl 4-methoxy-5-nitrophthalate into Sustainable Chemistry Frameworks
The integration of this compound into sustainable chemistry frameworks is a promising area of research, primarily focusing on greener synthetic routes and the use of environmentally benign solvents. Traditional nitration reactions often employ harsh conditions and strong acids, leading to significant waste generation. Future research is anticipated to explore alternative nitration methods that are more atom-economical and utilize milder reagents.
A key aspect of sustainable chemistry is the use of renewable resources and less hazardous solvents. For instance, the development of catalyst-free reactions in water for the nucleophilic substitution of nitro groups on aromatic rings presents a green alternative to traditional organic solvents. While direct application to this compound is yet to be reported, this approach holds significant potential for its derivatization.
Furthermore, the catalytic reduction of the nitro group to an amine is a cornerstone of many industrial processes. Green catalytic systems, such as those using formic acid salts as a hydrogen source under mechanochemical conditions, offer a solvent-free and efficient method for the reduction of aromatic nitro compounds. The application of such methods to this compound could significantly enhance the sustainability of producing its amino derivatives.
Table 1: Comparison of Traditional and Green Chemistry Approaches for Nitroaromatic Compound Transformations
| Transformation | Traditional Method | Green Chemistry Approach | Potential for this compound |
| Nitration | Mixed nitric and sulfuric acids | Milder nitrating agents, solvent-free conditions | Development of cleaner synthesis routes. |
| Nucleophilic Substitution | Organic solvents | Reactions in water | Greener derivatization pathways. |
| Nitro Group Reduction | Iron powder in acidic medium | Catalytic transfer hydrogenation with formic acid salts | Sustainable production of amino derivatives. |
Exploration of Novel Catalytic Transformations Involving this compound
The functional groups present in this compound make it an excellent candidate for a variety of novel catalytic transformations. The reduction of the nitro group is a primary focus, as the resulting aromatic amine is a valuable intermediate for the synthesis of dyes, pharmaceuticals, and polymers. Research into selective catalytic hydrogenation using bimetallic catalysts, which have shown high efficiency for ester hydrogenation, could be extended to the nitro group reduction of this compound, potentially under milder conditions.
Beyond reduction, the presence of the nitro group can influence other catalytic reactions. For example, nitro compounds have been shown to act as co-catalysts in Brønsted acid catalysis, enhancing the rate of reactions like azidation. Investigating the role of this compound in such catalytic systems could unveil new synthetic methodologies.
Furthermore, the development of catalysts for the selective transformation of one ester group in the presence of the other, or for the controlled polymerization of derivatives, remains a fertile ground for research. The electronic and steric effects of the methoxy (B1213986) and nitro groups could be harnessed to achieve high selectivity in such transformations.
Advanced Materials Development from this compound Scaffolds
The unique electronic and structural features of this compound make it a promising building block for advanced materials. The presence of the nitro group, a strong electron acceptor, can facilitate the formation of charge-transfer complexes, which are of interest in the development of organic conductors and materials with non-linear optical properties.
One area of exploration is the synthesis of polymers. The diamino derivative of this compound, obtained through the reduction of the nitro group, can serve as a monomer for the synthesis of polyamides or polyimides. These polymers may exhibit enhanced thermal stability and specific electronic properties due to the presence of the methoxy group. The synthesis of poly(n-butyl acrylate) using a nitroxide-mediated polymerization method highlights the potential for controlled polymerization of related monomers.
Another exciting prospect is the use of this compound derivatives in the formation of self-assembled monolayers (SAMs). Nitro-substituted aromatic compounds have been successfully used to form stable and well-ordered SAMs on gold surfaces. The specific substitution pattern of this compound could lead to SAMs with tailored surface properties for applications in sensors and molecular electronics.
Theoretical Exploration of Supramolecular Assemblies Involving this compound
The study of noncovalent interactions is crucial for understanding and designing supramolecular assemblies. This compound possesses multiple sites for such interactions, including hydrogen bonding (with the ester and nitro groups), π-π stacking (of the aromatic ring), and dipole-dipole interactions.
Theoretical calculations can provide valuable insights into how these interactions govern the formation of supramolecular structures. For instance, the presence of a nitro group can significantly influence the geometry and stability of π-stacked dimers. Computational studies could predict the most stable conformations and packing arrangements of this compound in the solid state, guiding the design of crystalline materials with desired properties.
Furthermore, understanding the substituent effects on noncovalent interactions is key. Theoretical models can elucidate how the interplay between the electron-donating methoxy group and the electron-withdrawing nitro and ester groups affects the electrostatic potential of the aromatic ring, thereby influencing its interactions with other molecules. This knowledge is fundamental for the rational design of host-guest systems and functional supramolecular materials.
Future Methodologies for Enhanced Synthesis and Derivatization
Advancements in synthetic methodologies are expected to provide more efficient and versatile routes for the synthesis and derivatization of this compound. While general methods for the synthesis of substituted nitriles and vicarious nucleophilic substitution of nitroaromatics exist, specific and optimized protocols for this compound are still needed.
Future research will likely focus on the development of regioselective reactions that can differentiate between the two ester groups or the various positions on the aromatic ring. This would allow for the synthesis of a wider range of derivatives with precisely controlled structures. The use of flow chemistry could also offer a safer and more scalable approach for nitration and other potentially hazardous reactions.
The derivatization of the ester groups, for example, through hydrolysis to the corresponding dicarboxylic acid followed by conversion to diacyl chlorides, would open up pathways to a variety of new compounds, including polyesters and polyamides. Similarly, derivatization of the methoxy group could provide another handle for tuning the properties of the molecule.
Potential for Developing New Chemical Probes (purely chemical, not biological application focused)
The photophysical properties of nitroaromatic compounds make them attractive candidates for the development of chemical probes. The nitro group is known to be a fluorescence quencher, and this property can be exploited in the design of "turn-on" or "turn-off" fluorescent sensors.
A potential application for a derivative of this compound is as a chemical probe for detecting specific analytes. For example, a derivative could be designed where the fluorescence is initially quenched by the nitro group. Upon reaction with a target analyte, a chemical transformation could occur that either removes the nitro group or alters its electronic interaction with the fluorophore, leading to a detectable change in fluorescence.
The design of such probes requires a careful consideration of the interplay between the fluorophore and the quencher. The rigid scaffold of the phthalate (B1215562) ring in this compound could provide a well-defined platform for attaching a fluorophore and a recognition element for the target analyte, allowing for the development of highly selective and sensitive chemical probes for various chemical species.
Q & A
Q. Table 1. Analytical Parameters for this compound Characterization
| Technique | Key Parameters | Reference |
|---|---|---|
| HPLC | Column: C18, 250 × 4.6 mm; Flow: 1 mL/min | |
| H-NMR | Solvent: CDCl; δ 8.2–8.5 ppm (aromatic) | |
| FTIR | Nitro stretch: 1520 cm |
Q. Table 2. Factorial Design Variables for Synthesis Optimization
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Catalyst (mol%) | 1.0 | 2.5 |
| Reaction Time (h) | 4 | 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
